molecular formula C13H10HgO3 B166633 Phenylmercury salicylate CAS No. 28086-13-7

Phenylmercury salicylate

Cat. No.: B166633
CAS No.: 28086-13-7
M. Wt: 414.81 g/mol
InChI Key: YQRBOMYQIMHOLM-UHFFFAOYSA-M
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Description

Phenylmercury salicylate is an organomercury compound with the chemical formula C₁₃H₁₀HgO₃. It is known for its antiseptic and antifungal properties and has been used in various medical and industrial applications. The compound consists of a phenyl group attached to a mercury atom, which is further bonded to a salicylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercury salicylate can be synthesized through the reaction of phenylmercury acetate with salicylic acid. The reaction typically occurs in an aqueous medium, where phenylmercury acetate reacts with salicylic acid to form this compound and acetic acid as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Phenylmercury salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.

    Substitution: The phenyl and salicylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Mercury(II) oxide, carbon dioxide.

    Reduction Products: Elemental mercury, phenol.

    Substitution Products: Various organomercury compounds depending on the substituents used.

Scientific Research Applications

Phenylmercury salicylate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its antimicrobial properties and effects on biological systems.

    Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.

    Industry: Employed in the production of polyurethane coatings, adhesives, and sealants due to its catalytic properties.

Mechanism of Action

The mechanism of action of phenylmercury salicylate involves the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to antimicrobial and antifungal effects. The compound can also inhibit the activity of enzymes involved in cellular metabolism, contributing to its toxic effects on microorganisms.

Comparison with Similar Compounds

Phenylmercury salicylate can be compared with other phenylmercury compounds such as:

  • Phenylmercury acetate
  • Phenylmercury propionate
  • Phenylmercury 2-ethylhexanoate
  • Phenylmercuric octanoate
  • Phenylmercury neodecanoate

Uniqueness: this compound is unique due to its combination of phenyl and salicylate groups, which confer specific antimicrobial properties. Compared to other phenylmercury compounds, it has a distinct mechanism of action and a specific range of applications, particularly in medical and industrial contexts.

Properties

IUPAC Name

(2-hydroxybenzoyl)oxy-phenylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C6H5.Hg/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);1-5H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRBOMYQIMHOLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10HgO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28086-13-7, 58149-59-0
Record name Phenylmercury salicylate
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Record name NSC59635
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Record name Phenylmercury salicylate
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Record name 58149-59-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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